Rilmakalim

Descripción

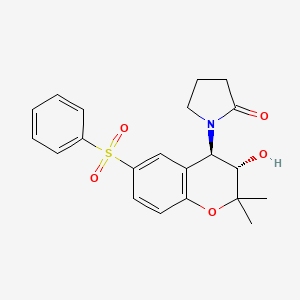

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(3S,4R)-6-(benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAQWOWWTKFLNX-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157307 | |

| Record name | Rilmakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132014-21-2 | |

| Record name | Rilmakalim [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132014212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilmakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RILMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47Y56T6LEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rilmakalim's Mechanism of Action in Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilmakalim is a potent and selective ATP-sensitive potassium (KATP) channel opener. Its primary pharmacological effect is the relaxation of smooth muscle, which has led to its investigation for therapeutic applications in conditions characterized by smooth muscle hypercontractility, such as hypertension and bladder overactivity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in smooth muscle, detailing the molecular interactions, signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action

The fundamental mechanism of action of this compound in smooth muscle is the opening of ATP-sensitive potassium (KATP) channels located in the plasma membrane of smooth muscle cells. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.

By binding to the SURx subunit, this compound induces a conformational change in the KATP channel complex, leading to an increase in its open probability. This results in an increased efflux of potassium ions (K+) from the cell, down its electrochemical gradient. The loss of positive charge from the intracellular space leads to hyperpolarization of the cell membrane, making the membrane potential more negative.

This hyperpolarization has a critical downstream consequence: the closure of voltage-gated L-type calcium channels (CaV1.2). These channels are key regulators of calcium influx into smooth muscle cells and are sensitive to changes in membrane potential. Their closure significantly reduces the influx of extracellular calcium (Ca2+), a primary trigger for smooth muscle contraction. The resulting decrease in intracellular free calcium concentration ([Ca2+]i) is the pivotal event that initiates the cascade leading to smooth muscle relaxation.

Signaling Pathway

The signaling cascade initiated by this compound culminates in the dephosphorylation of the myosin light chain, leading to smooth muscle relaxation. The key steps are outlined below and illustrated in the accompanying diagram.

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

Quantitative Data

The potency of this compound and related KATP channel openers in inducing smooth muscle relaxation has been quantified in various tissues. The following table summarizes key findings, with potency often expressed as the negative logarithm of the half-maximal inhibitory concentration (-logIC50) or the half-maximal effective concentration (EC50).

| Compound | Tissue | Species | Parameter | Value | Reference |

| This compound | Detrusor (urothelium-denuded, KCl-induced contraction) | Pig | -logIC50 (M) | 5.5 | [1] |

| Detrusor (urothelium-denuded, KCl-induced contraction) | Mouse | -logIC50 (M) | 4.7 | [1] | |

| Detrusor (urothelium-denuded, KCl-induced contraction) | Human | -logIC50 (M) | 4.4 | [1] | |

| Detrusor (carbachol-induced contraction) | Pig | -logIC50 (M) | 6.7 | [1] | |

| Detrusor (carbachol-induced contraction) | Human | -logIC50 (M) | 5.8 | [1] | |

| Detrusor (carbachol-induced contraction) | Mouse | -logIC50 (M) | 4.7 | ||

| Levcromakalim | Human Saphenous Vein (Noradrenaline-induced contraction) | Human | pD2 | 6.4 ± 0.1 | |

| Human Internal Mammary Artery (Noradrenaline-induced contraction) | Human | pD2 | 6.8 ± 0.1 | ||

| Human Subcutaneous Arteries | Human | pD2 | 5.78 ± 0.23 |

Experimental Protocols

The investigation of this compound's mechanism of action relies on established electrophysiological and pharmacological techniques. Below are detailed methodologies for key experiments.

Caption: General experimental workflow for studying this compound's effects.

Isometric Tension Recording

This technique measures the contractile force of isolated smooth muscle tissue strips or rings in response to pharmacological agents.

Methodology:

-

Tissue Preparation: Smooth muscle tissues (e.g., thoracic aorta, trachea, detrusor) are dissected and cut into rings or strips (typically 2-4 mm in length/width).

-

Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2. One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for aortic rings).

-

Viability Check: The viability of the tissue is confirmed by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).

-

Pre-contraction: A sustained contraction is induced using a contractile agonist (e.g., phenylephrine, carbachol, histamine).

-

Drug Application: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

Data Acquisition: The changes in isometric tension are continuously recorded. The relaxant effect of this compound is expressed as a percentage of the pre-contraction induced by the agonist.

-

Data Analysis: Concentration-response curves are plotted, and the IC50 or EC50 values are calculated using non-linear regression analysis.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single smooth muscle cells.

Methodology:

-

Cell Isolation: Single smooth muscle cells are enzymatically dispersed from the tissue of interest using a combination of enzymes such as collagenase and elastase.

-

Pipette Preparation: Glass micropipettes with a tip resistance of 3-5 MΩ are fabricated and filled with an intracellular solution (e.g., containing high K+ and ATP).

-

Seal Formation: A high-resistance "giga-seal" ( >1 GΩ) is formed between the micropipette tip and the cell membrane.

-

Configuration:

-

Whole-cell configuration: The membrane patch under the pipette is ruptured by applying gentle suction, allowing for the measurement of macroscopic currents from the entire cell.

-

Inside-out patch configuration: The membrane patch is excised from the cell, allowing for the direct application of substances to the intracellular face of the channel.

-

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -60 mV), and voltage steps are applied to elicit KATP channel currents.

-

Drug Application: this compound is applied to the extracellular solution (in whole-cell) or intracellular solution (in inside-out patch) via a perfusion system.

-

Data Acquisition and Analysis: The resulting changes in K+ currents are recorded and analyzed to determine the effect of this compound on channel open probability, conductance, and kinetics.

Conclusion

This compound exerts its smooth muscle relaxant effects through a well-defined mechanism of action centered on the activation of ATP-sensitive potassium channels. This leads to membrane hyperpolarization, subsequent closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, dephosphorylation of myosin light chains. The quantitative and methodological data presented in this guide provide a robust framework for researchers and drug development professionals working with this compound and other KATP channel openers. Further research focusing on the tissue-specific potency and detailed molecular interactions of this compound will continue to refine our understanding of this important class of compounds.

References

Rilmakalim: An In-depth Technical Guide on a Potent ATP-Sensitive Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmakalim is a potent and selective ATP-sensitive potassium (KATP) channel opener belonging to the benzopyran class of compounds. By targeting the sulfonylurea receptor (SUR) subunit of the KATP channel, this compound induces membrane hyperpolarization in excitable cells, leading to a range of pharmacological effects, most notably smooth muscle relaxation and vasodilation. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, downstream signaling pathways, and key quantitative data. Detailed experimental protocols for studying KATP channel modulation are also provided to facilitate further research and drug development efforts in this area.

Introduction

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1] The SUR subunit, a member of the ATP-binding cassette (ABC) transporter family, confers sensitivity to nucleotides and pharmacological agents.[2][3]

There are different isoforms of both Kir6.x (Kir6.1, Kir6.2) and SUR (SUR1, SUR2A, SUR2B) subunits, and their tissue-specific assembly gives rise to KATP channels with distinct physiological roles and pharmacological profiles.[2][3] For instance, Kir6.2/SUR1 channels are predominantly found in pancreatic β-cells, where they regulate insulin secretion, while Kir6.2/SUR2A and Kir6.1/SUR2B channels are prevalent in cardiac and smooth muscle, respectively, playing roles in cardioprotection and vascular tone.

This compound is a KATP channel opener that exhibits a degree of selectivity for SUR2-containing channels, making it a valuable tool for studying the physiological roles of these channels and a potential lead compound for therapeutic agents targeting conditions such as hypertension and asthma. This guide will delve into the technical details of this compound's interaction with KATP channels and its downstream consequences.

Chemical Properties of this compound

This compound, a benzopyran derivative, possesses a well-defined chemical structure that is crucial for its interaction with the SUR subunit of the KATP channel.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | (3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile |

| Molecular Formula | C₂₁H₂₃N O₅S |

| Molecular Weight | 401.48 g/mol |

| CAS Number | 132014-21-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action

This compound exerts its pharmacological effects by directly interacting with and opening KATP channels. This action is primarily mediated through its binding to the SUR subunit.

Binding to the Sulfonylurea Receptor (SUR)

Potassium channel openers (KCOs) like this compound bind to a specific site on the SUR subunit. This binding is dependent on the presence of intracellular ATP and magnesium ions (Mg²⁺), suggesting that the nucleotide-bound conformation of SUR is necessary for high-affinity KCO interaction. While the precise binding site for this compound has not been definitively elucidated, it is understood to be distinct from the sulfonylurea binding site.

Gating of the KATP Channel

The binding of this compound to the SUR subunit induces a conformational change in the entire KATP channel complex. This change lowers the channel's sensitivity to the inhibitory effects of intracellular ATP, thereby increasing the probability of the channel being in an open state. The opening of the KATP channel allows for the efflux of potassium ions (K⁺) down their electrochemical gradient.

Downstream Signaling Pathways

The opening of KATP channels by this compound initiates a cascade of events within the cell, particularly in smooth muscle cells, leading to relaxation.

Membrane Hyperpolarization

The primary consequence of K⁺ efflux through the newly opened KATP channels is the hyperpolarization of the cell membrane. This means the intracellular side of the membrane becomes more negative relative to the extracellular side.

Inhibition of Voltage-Gated Calcium Channels

Membrane hyperpolarization leads to the closure of voltage-gated calcium channels (VGCCs). These channels are crucial for the influx of extracellular calcium (Ca²⁺) into the cell, a key trigger for smooth muscle contraction.

Reduction in Intracellular Calcium Concentration

By inhibiting the influx of Ca²⁺ through VGCCs, this compound effectively reduces the intracellular free Ca²⁺ concentration. This is a critical step in the process of smooth muscle relaxation.

Decreased Myosin Light Chain Phosphorylation

The decrease in intracellular Ca²⁺ levels leads to reduced activation of calmodulin and, consequently, myosin light chain kinase (MLCK). MLCK is the enzyme responsible for phosphorylating the regulatory light chain of myosin, a prerequisite for the interaction of actin and myosin filaments and subsequent muscle contraction. Therefore, this compound's action ultimately results in decreased myosin light chain phosphorylation and smooth muscle relaxation.

Diagram 1: Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

References

- 1. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATP-sensitive potassium channels: structures, functions, and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Rilmakalim: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmakalim is a potassium channel opener that exhibits vasorelaxant and cardioprotective effects. As a member of the benzopyran class of compounds, its primary mechanism of action involves the activation of ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization of cell membranes. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available data on its effects. Due to the limited publicly available data specifically for this compound, information from closely related compounds, such as Levcromakalim and Cromakalim, is included for comparative purposes where relevant.

Mechanism of Action

This compound is an activator of ATP-sensitive potassium (K-ATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. K-ATP channels are found in various cell types, including vascular smooth muscle cells, cardiac myocytes, and pancreatic beta-cells, where they couple the metabolic state of the cell to its electrical activity.

Under normal physiological conditions, with high intracellular ATP levels, K-ATP channels are closed. This compound, like other K-ATP channel openers, binds to the SUR subunit of the channel. This binding event is thought to allosterically modify the channel complex, reducing its sensitivity to the inhibitory effects of ATP. The subsequent opening of the K-ATP channel allows for an efflux of potassium ions, leading to hyperpolarization of the cell membrane.

In vascular smooth muscle cells, this hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium and leading to vasodilation. In cardiac myocytes, the opening of K-ATP channels can shorten the action potential duration, which is thought to be a mechanism of cardioprotection during ischemia.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its K-ATP channel opening activity.

Cardiovascular Effects

-

Vasodilation: this compound has been shown to have antivasoconstrictor effects in human vascular tissues. In isolated human saphenous vein and internal mammary artery, this compound produces a concentration-dependent inhibition of contractions induced by electrical field stimulation and noradrenaline.[1] The inhibitory effect on contractions evoked by electrical field stimulation is more potent than its effect on noradrenaline-induced contractions, suggesting a potential presynaptic site of action.[1] The vasorelaxant effects are mediated by the opening of K-ATP channels, as they can be antagonized by the K-ATP channel blocker glibenclamide.[1]

-

Cardiac Electrophysiology: In rabbit cardiac Purkinje and ventricular muscle fibers, this compound shortens the action potential duration in a concentration-dependent manner (0.24-7.2 μM). This effect is characteristic of K-ATP channel openers and is considered a mechanism of cardioprotection.

Quantitative Pharmacodynamic Data

Specific quantitative data on the binding affinity (Ki) and potency (EC50/IC50) of this compound are limited in publicly available literature. The following table summarizes available data and includes data from the related compound Levcromakalim for context.

| Parameter | Compound | Tissue/Cell Type | Value | Reference |

| Effect | This compound | Rabbit Cardiac Purkinje and Ventricular Muscle | Shortens Action Potential Duration | |

| Concentration Range | This compound | Rabbit Cardiac Purkinje and Ventricular Muscle | 0.24 - 7.2 µM | |

| EC50 | Levcromakalim | Rat Renin-Secreting Cells | 152 ± 31 nM (for hyperpolarizing current) |

Pharmacokinetics

There is currently no publicly available information on the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in any species.

Experimental Protocols

In Vitro Vasodilation Assay (Human Saphenous Vein)

This protocol is based on the methodology described by Novakovic et al. (2003) for assessing the antivasoconstrictor effects of this compound.[1]

Objective: To determine the effect of this compound on the contractility of isolated human saphenous vein rings.

Materials:

-

Human saphenous vein segments obtained from patients undergoing coronary artery bypass grafting.

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

-

Noradrenaline (NA)

-

This compound

-

Glibenclamide

-

Organ bath system with isometric force transducers.

Procedure:

-

Human saphenous vein segments are cleaned of adhering connective tissue and cut into rings (3-4 mm in width).

-

The rings are suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g.

-

After equilibration, the rings are contracted with a submaximal concentration of noradrenaline (e.g., 1-10 µM).

-

Once a stable contraction is achieved, this compound is added cumulatively to the organ bath in increasing concentrations.

-

The relaxation response is measured as the percentage decrease from the pre-contracted tension.

-

To confirm the involvement of K-ATP channels, a separate set of experiments is performed where the tissue is pre-incubated with glibenclamide (a K-ATP channel blocker) before the addition of noradrenaline and subsequent administration of this compound.

Clinical Data

There are no publicly available results from clinical trials investigating the safety and efficacy of this compound in humans.

Conclusion

This compound is a K-ATP channel opener with demonstrated vasorelaxant and electrophysiological effects in preclinical models. Its mechanism of action is consistent with other members of the benzopyran class of potassium channel openers. However, a significant gap exists in the publicly available literature regarding its quantitative pharmacological properties, pharmacokinetic profile, and clinical data. Further research is required to fully characterize the therapeutic potential of this compound.

References

Rilmakalim's Core Mechanism in Vascular Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmakalim is a potent ATP-sensitive potassium (KATP) channel opener that induces vascular smooth muscle relaxation, leading to vasodilation. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental methodologies related to the effects of this compound on vascular smooth muscle. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided for reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this compound's pharmacological action.

Introduction

Vascular smooth muscle tone is a critical determinant of blood pressure and regional blood flow. The contractile state of vascular smooth muscle cells (VSMCs) is primarily regulated by intracellular calcium concentrations ([Ca2+]i). Agents that reduce [Ca2+]i or decrease the sensitivity of the contractile apparatus to Ca2+ promote vasodilation. This compound belongs to a class of drugs known as potassium channel openers (KCOs), which exert their vasodilatory effects by targeting ATP-sensitive potassium (KATP) channels in the plasma membrane of VSMCs. By opening these channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization and subsequent relaxation. This guide delves into the core mechanisms of this process.

Core Signaling Pathway of this compound-Induced Vasodilation

The principal mechanism of action of this compound in VSMCs is the activation of KATP channels. This initiates a cascade of events culminating in vasorelaxation.

KATP Channel Opening and Membrane Hyperpolarization

This compound binds to the sulfonylurea receptor (SUR) subunit of the KATP channel, which is a hetero-octameric complex of four Kir6.x pore-forming subunits and four SUR subunits[1]. This binding induces a conformational change that increases the channel's open probability, leading to an efflux of potassium ions (K+) down their electrochemical gradient. The outward movement of positive charge results in hyperpolarization of the VSMC membrane.

Inhibition of Voltage-Gated Calcium Channels

The hyperpolarization of the cell membrane potential leads to the closure of voltage-gated L-type calcium channels (VGCCs)[1]. These channels are a primary route for calcium influx into VSMCs upon depolarization. By inhibiting their opening, this compound effectively reduces the influx of extracellular Ca2+, a critical trigger for smooth muscle contraction.

Reduction of Intracellular Calcium Concentration

The decreased influx of Ca2+ through VGCCs, coupled with the ongoing activity of Ca2+-ATPases that pump calcium out of the cell and into the sarcoplasmic reticulum, results in a net decrease in the cytosolic free calcium concentration ([Ca2+]i).

Myosin Light Chain Dephosphorylation and Muscle Relaxation

The reduction in [Ca2+]i leads to the inactivation of calmodulin and, consequently, myosin light chain kinase (MLCK). MLCK is responsible for phosphorylating the regulatory light chain of myosin II, a key step in initiating cross-bridge cycling and muscle contraction. With reduced MLCK activity, myosin light chain phosphatase (MLCP) dephosphorylates the myosin light chains, leading to the detachment of myosin heads from actin filaments and resulting in smooth muscle relaxation and vasodilation.

Modulation by Other Signaling Pathways

While the direct activation of KATP channels is the primary mechanism of this compound, the activity of these channels and the overall vascular tone can be modulated by other intracellular signaling pathways, including the Protein Kinase C (PKC) and cyclic AMP (cAMP)/Protein Kinase A (PKA) pathways.

-

Protein Kinase C (PKC): Activation of PKC, often triggered by vasoconstrictors, can lead to the inhibition of KATP channels, thereby opposing the effects of this compound[2]. Some studies suggest that certain PKC isoforms can directly phosphorylate components of the KATP channel complex, reducing its open probability.

-

cAMP/PKA Pathway: Conversely, signaling cascades that elevate intracellular cAMP and activate PKA, such as those initiated by beta-adrenergic agonists, can potentiate the opening of KATP channels[2]. PKA can phosphorylate the Kir6.2 subunit of the KATP channel, increasing its activity and promoting vasorelaxation[2].

Quantitative Data on this compound and Related KATP Channel Openers

| Compound | Preparation | Parameter | Value | Reference |

| This compound | Human Saphenous Vein (pre-contracted with noradrenaline) | IC50 (Antivasoconstriction) | ~3 x 10-7 M | |

| This compound | Human Internal Mammary Artery (pre-contracted with noradrenaline) | IC50 (Antivasoconstriction) | ~10-6 M | |

| Levcromakalim | Human Small Subcutaneous Arteries | pD2 (-log EC50) | 5.78 ± 0.23 | |

| Levcromakalim | Human Small Subcutaneous Arteries | Emax | 81 ± 6% |

Experimental Protocols

The investigation of this compound's effects on vascular smooth muscle relaxation relies on established experimental techniques.

Isometric Tension Studies in Isolated Vascular Rings

This ex vivo method allows for the direct measurement of the contractile and relaxant properties of isolated blood vessel segments.

Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-contracted vascular rings.

Materials:

-

Isolated arterial rings (e.g., rat aorta, human internal mammary artery)

-

Organ bath system with force-displacement transducers

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Vasoconstrictor agent (e.g., phenylephrine, norepinephrine, KCl)

-

This compound solutions of varying concentrations

-

Data acquisition system

Procedure:

-

Vessel Preparation: Euthanize the animal and carefully dissect the desired artery. Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta), with solution changes every 15-20 minutes.

-

Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

-

Pre-contraction: After a washout period, induce a stable submaximal contraction using a vasoconstrictor agent (e.g., phenylephrine at a concentration that produces ~70-80% of the maximal response).

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM).

-

Data Recording: Record the changes in isometric tension at each concentration until a maximal relaxation is achieved or the concentration-response curve plateaus.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contracted tension. Plot the concentration-response curve and calculate the EC50 and Emax values using non-linear regression analysis.

Patch-Clamp Electrophysiology on Isolated VSMCs

This technique allows for the direct measurement of ion channel activity in individual vascular smooth muscle cells.

Objective: To characterize the effects of this compound on KATP channel currents in isolated VSMCs.

Materials:

-

Isolated vascular smooth muscle cells

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular (bath) solution (e.g., in mM: NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4)

-

Intracellular (pipette) solution (e.g., in mM: K-aspartate 140, MgCl2 2, EGTA 10, HEPES 10, ATP 0.1; pH adjusted to 7.2)

-

This compound solution

Procedure:

-

Cell Isolation: Isolate single VSMCs from vascular tissue by enzymatic digestion (e.g., using collagenase and elastase).

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Cell Seeding: Plate the isolated VSMCs in a recording chamber mounted on the stage of an inverted microscope.

-

Giga-seal Formation: Under visual control, carefully approach a single VSMC with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).

-

Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit and measure membrane currents.

-

Drug Application: Perfuse the recording chamber with the extracellular solution containing this compound to observe its effect on the whole-cell current.

-

Data Recording and Analysis: Record the changes in membrane current before, during, and after the application of this compound. Isolate the this compound-induced current by digital subtraction. Analyze the current-voltage (I-V) relationship and other biophysical properties of the activated channels.

Conclusion

This compound is a potent vasodilator that acts primarily through the opening of ATP-sensitive potassium channels in vascular smooth muscle cells. This leads to membrane hyperpolarization, inhibition of calcium influx, and ultimately, vasorelaxation. The detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for its potential therapeutic applications in cardiovascular diseases characterized by excessive vasoconstriction, such as hypertension. Further research to elucidate the precise interplay with other signaling pathways will provide a more complete picture of its pharmacological profile.

References

Cellular Targets of Rilmakalim: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmakalim is a potent and selective ATP-sensitive potassium (K-ATP) channel opener. Its primary cellular targets are the K-ATP channels, which are crucial regulators of cellular excitability and function in various tissues. This technical guide provides a comprehensive overview of the cellular targets of this compound, including its mechanism of action, binding affinities, and the signaling pathways it modulates. Detailed experimental protocols for characterizing the interaction of this compound with its targets are also provided, along with visualizations of key pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction to this compound and its Primary Cellular Target: The K-ATP Channel

This compound is a benzopyran derivative that belongs to the class of drugs known as potassium channel openers. Its principal pharmacological effect is the activation of ATP-sensitive potassium (K-ATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits[1][2]. The specific combination of Kir6.x (Kir6.1 or Kir6.2) and SUR (SUR1, SUR2A, or SUR2B) isoforms determines the channel's biophysical and pharmacological properties, as well as its tissue distribution[3].

The primary function of K-ATP channels is to couple the metabolic state of a cell to its electrical activity. When intracellular ATP levels are high, the channels are closed. Conversely, a decrease in the ATP/ADP ratio leads to channel opening, potassium efflux, and membrane hyperpolarization. This hyperpolarization reduces the activity of voltage-gated calcium channels, leading to a decrease in intracellular calcium and subsequent cellular responses, such as muscle relaxation.

This compound and other potassium channel openers primarily exert their effects by binding to the SUR subunit of the K-ATP channel[4][5]. This interaction is dependent on the presence of intracellular ATP and is thought to induce a conformational change in the SUR subunit, which in turn leads to the opening of the Kir6.x pore.

Subtype Selectivity of this compound

The therapeutic utility and side-effect profile of this compound are largely determined by its selectivity for different K-ATP channel subtypes. The SUR subunit is the primary determinant of the pharmacological specificity of K-ATP channel openers.

-

SUR1-containing channels (Kir6.2/SUR1): Predominantly found in pancreatic β-cells and neurons. Openers that potently activate these channels can inhibit insulin secretion.

-

SUR2A-containing channels (Kir6.2/SUR2A): Primarily located in cardiac and skeletal muscle.

-

SUR2B-containing channels (Kir6.1/SUR2B): Abundantly expressed in vascular smooth muscle.

This compound, like other cromakalim analogs, exhibits a higher affinity for SUR2-containing channels over SUR1-containing channels. This selectivity profile underlies its potent vasorelaxant effects with a comparatively lower impact on insulin secretion at therapeutic concentrations. The C-terminus of the SUR subunit has been identified as a key region influencing the binding affinity of potassium channel openers.

Quantitative Data: Binding Affinities and Potency

| Compound | K-ATP Channel Subtype | Parameter | Value | Tissue/System |

| Levcromakalim | Kir6.1/SUR2B (Vascular) | EC50 | 3.1 µM | Reconstituted COS-7 cells |

| Levcromakalim | Not specified (human arteries) | pD2 | 5.78 ± 0.23 | Isolated human subcutaneous arteries |

| P1075 | SUR2B | Ki | 12 nM | Reconstituted COS-7 cells |

| Pinacidil | Kir6.1/SUR2B (Vascular) | EC50 | 0.68 µM | Reconstituted COS-7 cells |

| Diazoxide | Kir6.1/SUR2B (Vascular) | EC50 | 58 µM | Reconstituted COS-7 cells |

Note: pD2 is the negative logarithm of the EC50 value.

Signaling Pathway of this compound-Induced Vasodilation

This compound induces vasodilation through a well-defined signaling pathway in vascular smooth muscle cells. The binding of this compound to the SUR2B subunit of the K-ATP channel initiates a cascade of events leading to muscle relaxation.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for K-ATP channels using a radiolabeled ligand, such as [3H]P1075, in a competition binding assay.

Workflow Diagram:

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the desired K-ATP channel subtype (e.g., HEK293 cells transfected with Kir6.1 and SUR2B).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]P1075), and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor, e.g., glibenclamide).

-

Incubate the plate at a controlled temperature to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of inhibition of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on K-ATP channel currents in isolated cells.

Workflow Diagram:

Methodology:

-

Cell Preparation:

-

Isolate single cells from the tissue of interest (e.g., enzymatic digestion of vascular smooth muscle) or use a cultured cell line expressing the K-ATP channel subtype of interest.

-

Plate the cells in a recording chamber on the stage of an inverted microscope.

-

-

Pipette Preparation:

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

The intracellular solution should mimic the ionic composition of the cytoplasm and contain ATP to maintain the channels in a closed state.

-

-

Whole-Cell Recording:

-

Approach a cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Record the baseline membrane current.

-

Perfuse the cell with an extracellular solution containing this compound at various concentrations.

-

-

Data Analysis:

-

Measure the amplitude of the outward current induced by this compound at each concentration.

-

Construct a concentration-response curve by plotting the current amplitude against the logarithm of the this compound concentration.

-

Fit the data with a sigmoidal function to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal effect.

-

Conclusion

This compound's primary cellular targets are the ATP-sensitive potassium channels, with a notable selectivity for the SUR2 subtypes predominantly found in vascular smooth muscle. This selectivity profile is the basis for its potent vasodilatory effects. The quantitative analysis of this compound's interaction with different K-ATP channel subtypes, through techniques such as radioligand binding assays and patch-clamp electrophysiology, is essential for a comprehensive understanding of its pharmacology. The detailed protocols and visualizations provided in this guide offer a framework for researchers and drug development professionals to further investigate the cellular and molecular mechanisms of this compound and other K-ATP channel modulators. A deeper understanding of these interactions will facilitate the development of more selective and effective therapies for cardiovascular and other related diseases.

References

- 1. Octameric Stoichiometry of the KATP Channel Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological modulation of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Potassium channel openers require ATP to bind to and act through sulfonylurea receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

Rilmakalim Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent KATP Channel Opener

Rilmakalim, a benzopyran derivative, is a potent ATP-sensitive potassium (KATP) channel opener that has garnered significant interest in drug discovery due to its vasorelaxant and cardioprotective properties. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel, more selective, and efficacious therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing experimental methodologies, quantitative data, and the underlying signaling pathways.

Core Structure and Mechanism of Action

This compound exerts its pharmacological effects by targeting the ATP-sensitive potassium channels. These channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1] The opening of these channels leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to vasodilation.

Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insights into the binding sites of KATP channel openers. These compounds, including benzopyran derivatives, are understood to bind to the SUR subunit, inducing a conformational change that promotes channel opening.[2]

Structure-Activity Relationship of this compound Analogues

The SAR of this compound and its analogues has been explored to identify key structural features that govern its potency and selectivity. The core benzopyran scaffold is essential for activity, with modifications at various positions significantly influencing its KATP channel opening properties.

Key Structural Modifications and Their Impact on Activity

Systematic modifications of the this compound structure have revealed several critical determinants for its vasorelaxant activity. The following table summarizes the quantitative SAR data from studies on this compound analogues, focusing on their potency in inducing vasorelaxation, typically measured as EC50 values.

| Compound/Analogue | Modification | Vasorelaxant Activity (EC50/IC50) | Reference |

| This compound | Parent Compound | 2.4 μM (APD shortening in Purkinje fibers) | [3] |

| This compound | Parent Compound | IC50 for CCh-induced contraction in human detrusor: ~30 µM | [4] |

| Levcromakalim | Related Benzopyran | EC50 for vasorelaxation (rat aorta): ~30 nM | [5] |

| BMS-180448 | C6-trifluoromethyl, N-cyanoguanidine | 550-fold more selective for ischemic myocardium than cromakalim | |

| Analogue 1b | Spirocyclic substituent at C4 | Potent anti-ischemic properties | |

| Analogue with C6-electron-withdrawing group | -NO2, -CN | Increased vasorelaxant potency | |

| Analogue with modified C4-substituent | Varied alkyl/aryl groups | Potency is sensitive to the nature of the C4 substituent |

Experimental Protocols

The evaluation of this compound's SAR involves a combination of chemical synthesis and biological assays. Below are detailed methodologies for key experiments.

Synthesis of this compound Analogues

The synthesis of this compound and its derivatives typically follows a multi-step synthetic route starting from a substituted phenol. A general synthetic scheme is outlined below. For specific analogue synthesis, the starting materials and reagents are varied accordingly.

General Synthetic Route for Benzopyran KATP Channel Openers:

-

Step 1: Synthesis of the Benzopyran Core: A substituted phenol is reacted with an appropriate α,β-unsaturated aldehyde or ketone in the presence of a catalyst to form the chromane ring system.

-

Step 2: Introduction of the Hydroxyl Group: The chromanone intermediate is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

-

Step 3: Introduction of the Side Chain: The hydroxyl group is then typically converted to a leaving group (e.g., mesylate or tosylate) and reacted with a nucleophile to introduce the desired side chain at the C4 position.

-

Step 4: Functional Group Interconversion: Further modifications to the substituents on the benzopyran ring or the side chain are performed as needed to generate the final analogues.

Detailed synthetic procedures for specific analogues can be found in the cited literature.

Vasorelaxation Assay in Isolated Rat Aorta

This ex vivo assay is a standard method to assess the vasorelaxant properties of KATP channel openers.

Protocol:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width. The endothelium may be mechanically removed by gently rubbing the intimal surface.

-

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes.

-

Contraction: The aortic rings are contracted by adding a vasoconstrictor agent, typically phenylephrine (1 µM) or a high concentration of potassium chloride (e.g., 60 mM).

-

Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound or its analogues) are added to the organ bath.

-

Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tension. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway, the general workflow of an SAR study, and the logical relationships in the development of this compound analogues.

Caption: Signaling pathway of this compound-induced vasodilation.

Caption: General workflow for a this compound SAR study.

Caption: Logical relationships in this compound SAR.

Conclusion

The structure-activity relationship of this compound is a complex interplay of steric, electronic, and lipophilic properties of its various substituents. The benzopyran core, the nature of the C4 and C6 substituents, and the pyrrolidone ring all play crucial roles in determining its potency and selectivity as a KATP channel opener. A thorough understanding of these relationships, facilitated by systematic analogue synthesis and robust biological evaluation, is essential for the development of next-generation KATP channel openers with improved therapeutic profiles for the treatment of cardiovascular diseases. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricate SAR landscape of this compound and its derivatives.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. KATP channel openers of the benzopyran type reach their binding site via the cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of a novel tritiated KATP channel opener with a benzopyran structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Synthesis and characterization of a novel tritiated KATP channel opener with a benzopyran structure. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

In Vivo Effects of Rilmakalim on Blood Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmakalim is a potent ATP-sensitive potassium (KATP) channel opener with significant antihypertensive properties. This technical guide provides an in-depth overview of the in vivo effects of this compound on blood pressure, focusing on its mechanism of action, experimental validation in animal models, and detailed protocols for preclinical assessment. Through the activation of KATP channels in vascular smooth muscle cells, this compound induces hyperpolarization, leading to vasodilation and a subsequent reduction in systemic vascular resistance and mean arterial pressure. This document summarizes key quantitative data from in vivo studies, outlines detailed experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development in this area.

Introduction

This compound is a benzopyran derivative that belongs to the class of drugs known as potassium channel openers. Its primary pharmacological action is the activation of ATP-sensitive potassium (KATP) channels, which are crucial regulators of vascular tone.[1] By opening these channels in vascular smooth muscle cells, this compound facilitates potassium efflux, leading to membrane hyperpolarization. This hyperpolarization inhibits the influx of calcium through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[1][2] Consequently, this compound effectively lowers blood pressure, making it a compound of interest for the treatment of hypertension. This guide will delve into the in vivo evidence supporting the antihypertensive effects of this compound and its analogs.

Mechanism of Action: KATP Channel-Mediated Vasodilation

The vasodilatory effect of this compound is initiated by its interaction with the sulfonylurea receptor (SUR) subunit of the KATP channel in vascular smooth muscle cells. This interaction leads to the opening of the Kir6.x pore-forming subunit, allowing potassium ions to flow out of the cell down their electrochemical gradient. The resulting hyperpolarization of the cell membrane closes voltage-dependent L-type calcium channels, reducing the intracellular calcium concentration and leading to vasodilation.[1]

In Vivo Hemodynamic Effects

Quantitative Data from In Vivo Studies with Cromakalim

The intravenous infusion of cromakalim has been shown to produce a significant and dose-dependent reduction in blood pressure and vascular resistance.

| Parameter | Vehicle Control | Cromakalim (5.0 µg/kg/min IV) | Percent Change |

| Mean Arterial Pressure (mmHg) | 125 ± 5 | 81 ± 4 | ↓ 35% |

| Systemic Vascular Resistance (%) | 100 | 65 | ↓ 35% |

| Hindquarter Vascular Resistance (%) | 100 | 55 | ↓ 45% |

| Mesenteric Vascular Resistance (%) | 100 | 73 | ↓ 27% |

| Renal Vascular Resistance (%) | 100 | 81 | ↓ 19% |

| Heart Rate (beats/min) | 380 ± 10 | 420 ± 12 | ↑ 10.5% (Reflex) |

Data adapted from a study on pentobarbital-anesthetized rats.[3]

These findings demonstrate the potent vasodilatory effects of KATP channel activation in various vascular beds, leading to a significant reduction in overall systemic vascular resistance and, consequently, mean arterial pressure. The observed increase in heart rate is likely a reflex response to the drop in blood pressure.

Experimental Protocols

To assess the in vivo effects of this compound on blood pressure, standardized and well-validated experimental protocols are essential. The following sections outline a typical experimental workflow for intravenous administration and continuous blood pressure monitoring in a rat model.

Animal Model

The Spontaneously Hypertensive Rat (SHR) is the most widely used and relevant animal model for studying essential hypertension and evaluating the efficacy of antihypertensive drugs. Normotensive Wistar-Kyoto (WKY) rats are typically used as controls.

Surgical Preparation and Blood Pressure Measurement

Continuous and accurate measurement of blood pressure in conscious, freely moving animals is best achieved using radiotelemetry, which is considered the gold standard. Alternatively, direct arterial cannulation in anesthetized animals can be employed for acute studies.

Protocol for Intravenous Administration and Blood Pressure Monitoring (Anesthetized Model):

-

Anesthesia: Anesthetize the rat with an appropriate agent (e.g., pentobarbital sodium, 60 mg/kg, i.p.).

-

Surgical Preparation:

-

Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

-

Cannulate the trachea to ensure a clear airway.

-

Catheterize the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for blood pressure recording.

-

Catheterize the jugular vein for intravenous drug administration.

-

-

Stabilization: Allow the animal to stabilize for at least 30 minutes to obtain a steady baseline blood pressure and heart rate.

-

Drug Administration:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO).

-

Administer this compound as a continuous intravenous infusion at varying doses (e.g., 1, 3, and 10 µg/kg/min) or as a bolus injection.

-

A vehicle control group should be run in parallel.

-

-

Data Acquisition:

-

Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using a data acquisition system.

-

Monitor the effects for a defined period after each dose or throughout the infusion.

-

-

Data Analysis:

-

Calculate the percentage change from baseline for each parameter at each dose.

-

Construct dose-response curves to determine the potency (ED50) and efficacy of this compound.

-

Discussion and Future Directions

The available evidence strongly suggests that this compound is a potent antihypertensive agent acting through the activation of KATP channels in vascular smooth muscle. The data from studies with the analogous compound cromakalim indicate that this compound likely produces a significant, dose-dependent reduction in blood pressure, primarily by decreasing systemic vascular resistance.

Future in vivo studies should focus on:

-

Conscious, Hypertensive Models: Conducting dose-response studies of intravenously and orally administered this compound in conscious, freely moving SHRs using telemetry to avoid the confounding effects of anesthesia.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Establishing a clear relationship between the plasma concentration of this compound and its hemodynamic effects.

-

Long-term Efficacy and Safety: Evaluating the effects of chronic this compound administration on blood pressure, end-organ damage, and potential side effects.

-

Combination Therapy: Investigating the potential synergistic effects of this compound when co-administered with other classes of antihypertensive drugs.

Conclusion

This compound demonstrates significant potential as an antihypertensive agent due to its targeted mechanism of action on vascular KATP channels. The in vivo data from related compounds, coupled with a clear understanding of its signaling pathway, provides a solid foundation for its continued investigation. The experimental protocols outlined in this guide offer a framework for robust preclinical evaluation of this compound's in vivo effects on blood pressure, which will be critical for its potential translation into clinical applications for the management of hypertension.

References

- 1. kup.at [kup.at]

- 2. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasorelaxant effects of cromakalim in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Rilmakalim for Hypertension: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmakalim is a potassium channel activator with demonstrated antihypertensive properties.[1] As an ATP-sensitive potassium (KATP) channel opener, it primarily exerts its effects by inducing hyperpolarization of vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of its therapeutic potential in hypertension based on available data, and detailed experimental protocols for its evaluation. The information is intended to support researchers, scientists, and drug development professionals in their investigation of this compound and related compounds for cardiovascular applications.

Introduction

Hypertension is a major global health concern, significantly increasing the risk of cardiovascular diseases. While numerous antihypertensive agents are available, there remains a need for novel therapeutics with improved efficacy and safety profiles. ATP-sensitive potassium (KATP) channel openers represent a promising class of drugs for the treatment of hypertension due to their direct vasodilatory action.[2] this compound, a benzopyran derivative, is a selective opener of these channels and has been investigated for its potential as an antihypertensive agent.[1] This document synthesizes the current knowledge on this compound, focusing on its pharmacological properties and the methodologies used to study its effects.

Mechanism of Action

This compound's primary mechanism of action involves the opening of ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[2] This action leads to a cascade of events culminating in vasodilation.

KATP Channel Structure and Function

KATP channels are hetero-octameric protein complexes composed of two types of subunits: the pore-forming inwardly rectifying potassium channel (Kir6.x) subunit and the regulatory sulfonylurea receptor (SUR) subunit.[3] In vascular smooth muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits. These channels are crucial in linking the metabolic state of a cell to its electrical excitability.

This compound's Interaction with KATP Channels

This compound, like other benzopyran KATP channel openers, is thought to bind to the SUR subunit of the channel complex. This binding event promotes the open state of the channel, increasing potassium ion (K+) efflux from the cell. The increased outward potassium current leads to hyperpolarization of the cell membrane.

Downstream Signaling Pathway

The hyperpolarization of the vascular smooth muscle cell membrane has a critical downstream effect: it closes voltage-gated calcium channels (VGCCs). This closure reduces the influx of extracellular calcium ions (Ca2+) into the cell. Since intracellular calcium concentration is a primary determinant of smooth muscle contraction, the reduction in calcium influx leads to smooth muscle relaxation and, consequently, vasodilation.

Quantitative Data on Therapeutic Applications

Preclinical In Vitro Data

Studies on isolated human vascular tissues have demonstrated the vasorelaxant effects of this compound.

| Tissue | Agonist | This compound Concentration | Effect | Reference |

| Human Saphenous Vein | Electrical Field Stimulation (20 Hz) | 10 µM | Inhibition of contraction | ResearchGate |

| Human Saphenous Vein | Noradrenaline (10 µM) | 10 µM | Inhibition of contraction | ResearchGate |

| Human Internal Mammary Artery | Electrical Field Stimulation (20 Hz) | 10 µM | Inhibition of contraction | ResearchGate |

| Human Internal Mammary Artery | Noradrenaline (10 µM) | 10 µM | Inhibition of contraction | ResearchGate |

Table 1: Antivasoconstrictor effects of this compound on isolated human blood vessels.

Preclinical In Vivo and Clinical Data

Specific dose-response data for this compound in animal models of hypertension or in human clinical trials are limited in publicly accessible literature. However, studies on similar KATP channel openers like Levcromakalim have shown significant blood pressure reductions in hypertensive patients. It is plausible that this compound would exhibit a similar dose-dependent antihypertensive effect. Further research is required to establish a clear dose-response relationship and pharmacokinetic/pharmacodynamic profile for this compound in the context of hypertension.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the antihypertensive effects of this compound.

In Vitro Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on KATP channel activity in isolated vascular smooth muscle cells.

Objective: To characterize the electrophysiological effects of this compound on KATP channels.

Materials:

-

Isolated vascular smooth muscle cells (e.g., from rat mesenteric artery)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Cell culture medium

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 MgATP (pH 7.2 with KOH)

-

This compound stock solution (in DMSO)

-

Glibenclamide (KATP channel blocker) stock solution (in DMSO)

Procedure:

-

Cell Preparation: Isolate vascular smooth muscle cells using established enzymatic digestion protocols.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Recording:

-

Obtain a giga-ohm seal between the patch pipette and the cell membrane.

-

Establish the whole-cell configuration by applying gentle suction.

-

Hold the cell at a holding potential of -60 mV.

-

Apply voltage steps or ramps to elicit membrane currents.

-

-

Drug Application:

-

Perfuse the bath with the extracellular solution containing various concentrations of this compound.

-

Record the changes in outward current.

-

To confirm the involvement of KATP channels, co-apply Glibenclamide with this compound and observe for reversal of the effect.

-

-

Data Analysis:

-

Measure the amplitude of the this compound-induced outward current at different concentrations.

-

Construct a concentration-response curve to determine the EC50 of this compound.

-

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

This protocol describes a method to evaluate the antihypertensive efficacy of this compound in a genetic model of hypertension.

Objective: To determine the dose-dependent effect of this compound on blood pressure in spontaneously hypertensive rats.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old

-

Wistar-Kyoto (WKY) rats as normotensive controls

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Blood pressure measurement system (e.g., tail-cuff method or radiotelemetry)

-

Oral gavage needles

Procedure:

-

Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.

-

Baseline Blood Pressure Measurement: Measure the systolic and diastolic blood pressure and heart rate of all rats for several days to establish a stable baseline.

-

Grouping and Dosing:

-

Randomly divide the SHR into groups (n=8-10 per group):

-

Vehicle control group

-

This compound-treated groups (e.g., 1, 3, 10 mg/kg)

-

-

Include a WKY control group receiving the vehicle.

-

Administer this compound or vehicle orally once daily for a specified period (e.g., 2-4 weeks).

-

-

Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after the first dose and then daily or weekly throughout the study.

-

Data Analysis:

-

Calculate the change in blood pressure from baseline for each group.

-

Compare the blood pressure of this compound-treated groups with the vehicle-treated SHR group.

-

Analyze the dose-response relationship.

-

Conclusion

This compound demonstrates clear potential as an antihypertensive agent through its mechanism as a KATP channel opener. The resulting vasodilation offers a direct and effective means of lowering blood pressure. While the available quantitative data is limited, the foundational understanding of its mechanism of action and the established protocols for its evaluation provide a strong basis for further research. Future preclinical and clinical studies are warranted to fully elucidate the dose-response relationship, pharmacokinetic and pharmacodynamic profiles, and long-term safety and efficacy of this compound in the treatment of hypertension. This technical guide serves as a resource to facilitate these future investigations.

References

The Discovery and Development of Rilmakalim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmakalim is a potent and selective ATP-sensitive potassium (KATP) channel opener belonging to the benzopyran class of compounds. This document provides an in-depth technical overview of the discovery, mechanism of action, and pharmacological profile of this compound. Key experimental data from electrophysiological and in vivo studies are summarized, and detailed protocols for relevant assays are provided. The signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language) to facilitate a clear understanding of the core concepts.

Introduction: The Discovery of a Novel KATP Channel Opener

The development of this compound emerged from research programs focused on identifying novel therapeutic agents for cardiovascular disorders, particularly hypertension. The core strategy involved the synthesis and screening of a series of benzopyran derivatives for their ability to relax vascular smooth muscle. This effort led to the identification of this compound as a compound with significant vasorelaxant properties, subsequently attributed to its potent activation of ATP-sensitive potassium (KATP) channels.

Mechanism of Action: Activation of ATP-Sensitive Potassium Channels

This compound exerts its pharmacological effects by directly opening KATP channels, which are hetero-octameric protein complexes composed of inwardly rectifying potassium channel (Kir6.x) subunits and sulfonylurea receptor (SUR) subunits. The opening of these channels in vascular smooth muscle cells leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in vasodilation.

Signaling Pathway

The signaling cascade initiated by this compound is depicted below.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Electrophysiological Effects on Cardiac Action Potential

The effects of this compound on the action potential duration (APD) in rabbit cardiac Purkinje and ventricular muscle fibers were assessed using conventional microelectrode techniques. This compound was shown to shorten the APD in a concentration-dependent manner[1].

| Concentration (µM) | APD Shortening (Purkinje Fibers) | APD Shortening (Ventricular Muscle) |

| 0.24 | Shortening observed | Shortening observed |

| 2.4 | Significant shortening | Significant shortening |

| 7.2 | Maximal shortening observed | Maximal shortening observed |

Table 1: Concentration-dependent effect of this compound on cardiac action potential duration.[1]

In Vivo Cardiovascular Effects

Experimental Protocols

Electrophysiological Recording of Cardiac Action Potentials

Objective: To measure the effect of this compound on the action potential duration in isolated cardiac myocytes.

Methodology: Whole-cell patch-clamp technique.

Cell Preparation:

-

Isolate ventricular myocytes from a rabbit heart using enzymatic digestion.

-

Plate the isolated myocytes on laminin-coated coverslips and allow them to adhere.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

Procedure:

-

Mount a coverslip with adherent myocytes onto the stage of an inverted microscope equipped with patch-clamp electrophysiology hardware.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a myocyte with the patch pipette and form a gigaohm seal.

-

Rupture the patch membrane to achieve the whole-cell configuration.

-

Record action potentials in current-clamp mode, elicited by brief suprathreshold current injections.

-

After establishing a stable baseline recording, perfuse the bath with the external solution containing various concentrations of this compound.

-

Record changes in the action potential duration at 90% repolarization (APD₉₀).

Radioligand Binding Assay for KATP Channels

Objective: To determine the binding affinity of this compound for the sulfonylurea receptor (SUR) subunit of the KATP channel.

Methodology: Competitive radioligand binding assay using membranes from cells expressing the target receptor and a radiolabeled ligand (e.g., [³H]glibenclamide).

Membrane Preparation:

-

Culture HEK293 cells stably expressing the desired SUR subunit (e.g., SUR2A or SUR2B).

-

Harvest the cells and homogenize them in a hypotonic buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

Assay Procedure:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]glibenclamide, and varying concentrations of unlabeled this compound.

-

Incubate the plate at room temperature to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC₅₀ value of this compound, from which the Ki (inhibitory constant) can be calculated.

Synthesis

This compound belongs to the benzopyran class of potassium channel openers. The general synthesis of such compounds involves a multi-step process. While the specific proprietary synthesis of this compound is not publicly disclosed, a general synthetic route for benzopyran derivatives is outlined below. The synthesis typically starts with a substituted phenol, which undergoes a series of reactions to construct the benzopyran core, followed by the introduction of the specific side chains that define this compound's structure and activity.

Conclusion

This compound is a potent ATP-sensitive potassium channel opener with a clear mechanism of action leading to vasodilation. Preclinical studies have demonstrated its concentration-dependent effects on cardiac electrophysiology. Further in-depth in vivo studies are warranted to fully characterize its therapeutic potential for the treatment of cardiovascular diseases such as hypertension. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area.

References

Methodological & Application

Application Notes and Protocols for Electrophysiological Studies of Rilmakalim using Patch-Clamp Technique

For Researchers, Scientists, and Drug Development Professionals

Introduction